1-Methyl-3-phenylpyridin-1-ium;chloride
Description
1-Methyl-3-phenylpyridin-1-ium chloride is a pyridinium-based ionic compound characterized by a methyl group at the nitrogen position (1-position) and a phenyl substituent at the 3-position of the pyridinium ring. Its molecular formula is C₁₂H₁₂ClN, with a molecular weight of 203.68 g/mol. Pyridinium salts are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals due to their tunable physicochemical properties, which depend on the nature and position of substituents .
Properties
IUPAC Name |
1-methyl-3-phenylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.ClH/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZAJIZHTDMXBL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridinium chloride derivatives vary significantly in properties and applications based on substituent type, position, and chain length. Below is a detailed comparison of 1-methyl-3-phenylpyridin-1-ium chloride with structurally related compounds:
Table 1: Comparative Analysis of Pyridinium Chloride Derivatives
Key Comparisons
Substituent Effects on Physicochemical Properties
- Phenyl vs. Alkyl Groups : The phenyl group in 1-methyl-3-phenylpyridinium chloride enhances hydrophobicity and aromatic interactions compared to alkyl-substituted derivatives like 1-butyl-3-methylpyridinium chloride. This makes the former less soluble in polar solvents but more compatible with aromatic systems .
- Chain Length : Long alkyl chains (e.g., tetradecyl or hexadecyl) increase molecular weight and hydrophobicity, favoring applications in surfactants. Short chains (e.g., butyl) retain liquid states at room temperature, ideal for ionic liquids .
Applications
- Ionic Liquids : 1-Butyl-3-methylpyridinium chloride’s liquid state and high polarity make it suitable as a solvent in electrochemical and green chemistry applications .
- Surfactants : Tetradecylpyridinium chloride’s long alkyl chain enables micelle formation, critical for antimicrobial activity and detergent formulations .
- Materials Science : The phenyl group in 1-methyl-3-phenylpyridinium chloride may facilitate π-π interactions in polymer matrices or coordination complexes, suggesting utility in advanced materials .
Synthetic Routes Most pyridinium salts are synthesized via quaternization reactions. For example, 1-butyl-3-methylpyridinium chloride is prepared by reacting pyridine with butyl chloride, followed by methylation .
For instance, derivatives with chloro-phenyl moieties exhibit antitumor and antimicrobial activities .
Research Findings and Trends
- Thermal Stability : Alkylpyridinium chlorides with longer chains (e.g., tetradecyl) exhibit higher melting points due to van der Waals interactions, whereas ionic liquids like 1-butyl-3-methylpyridinium chloride have lower viscosity and thermal stability .
- Solubility: The phenyl group in 1-methyl-3-phenylpyridinium chloride reduces water solubility compared to alkylated analogs but enhances solubility in non-polar organic solvents .
- Electrochemical Properties: Ionic liquids such as 1-butyl-3-methylpyridinium chloride are prized for their high ionic conductivity, a trait less pronounced in phenyl-substituted derivatives .
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